(1H-Benzimidazol-6-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of (1H-Benzimidazol-6-yl)acetonitrile and its derivatives often involves multi-step reactions starting from o-phenylenediamine, ethyl cyanoacetate, and chloroacetyl piperazine, among other starting materials. Various methods have been developed to optimize the yield and efficiency of these syntheses, highlighting the compound's adaptability in chemical synthesis. Notable techniques include the use of α-alkoxyimino configurations and piperazine moieties to enhance antifungal activity, and one-pot, multi-component reactions for the efficient production of polysubstituted pyrido[1,2-a]benzimidazole derivatives (Dawood et al., 2010); (Jin et al., 2015).
Molecular Structure Analysis
The molecular structure of (1H-Benzimidazol-6-yl)acetonitrile derivatives has been elucidated using various analytical techniques such as IR, 1H NMR, MS, and X-ray crystallography. These studies have confirmed the presence of the benzimidazole core and its modifications, which are crucial for the compound's chemical behavior and biological activity. The structural analyses have facilitated the understanding of the compound's reactivity and the development of novel derivatives with enhanced properties (Yan et al., 2009).
Chemical Reactions and Properties
(1H-Benzimidazol-6-yl)acetonitrile undergoes various chemical reactions, including condensation, annulation, and substitution, to yield a wide range of benzimidazole derivatives. These reactions are often facilitated by the compound's ability to act as a synthon in the synthesis of fused benzimidazole systems. The versatility in chemical reactions highlights its importance in the synthesis of compounds with potential biological activity and material science applications (Badawey et al., 1989).
Physical Properties Analysis
The physical properties of (1H-Benzimidazol-6-yl)acetonitrile derivatives, such as solubility, crystallinity, and melting points, play a significant role in their application and functionality. The compound and its derivatives have been characterized to determine these properties, which are essential for their use in various applications, including pharmaceuticals and materials science. The crystalline structure and solvate forms have been particularly studied for their relevance in the development of solid-state materials (Ha, 2012).
Chemical Properties Analysis
The chemical properties of (1H-Benzimidazol-6-yl)acetonitrile, including reactivity, stability, and functional group transformations, have been extensively investigated. These studies have led to a deeper understanding of the compound's behavior in various chemical environments and its interactions with different reagents. This knowledge is crucial for the development of new synthetic methodologies and the optimization of existing ones for the preparation of benzimidazole derivatives with desired properties (Trofimov et al., 2010).
Scientific Research Applications
Synthesis of Biologically Active Molecules : Derivatives of 1H-benzimidazole-2-acetonitriles have been successfully synthesized and applied in the synthesis of biologically active molecules, highlighting their utility in developing novel therapeutic agents (Dawood et al., 2010).
Antifungal Activity : Novel α-alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles containing piperazine moiety have shown higher antifungal activity compared to carbendazim, suggesting their potential in agricultural and pharmaceutical applications (Jin et al., 2015).
Synthesis of Thiazolo-Benzimidazole Derivatives : The reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate has been used to produce various [1,3]thiazolo[3,2-a]benzimidazole derivatives, demonstrating its role in the synthesis of complex heterocyclic compounds (Davidson et al., 1979).
Cytotoxicity Studies : Benzimidazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating their potential in cancer research and drug development (Mohareb et al., 2018).
Antimicrobial Properties : Compounds based on 1H-benzimidazole derivatives have shown antimicrobial activity against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, suggesting their application in addressing microbial infections (Salahuddin et al., 2017).
Vasodilation Properties : Some 1H-benzimidazol-2-yl derivatives have shown significant vasodilation properties, indicating their potential in cardiovascular research (Nofal et al., 2013).
Polymer Chemistry : Poly(benzimidazole) and its derivatives exhibit high catalytic and coordination properties, underlining their utility in material science and polymer chemistry (Taj et al., 2000).
Luminescence Applications : Certain complexes involving benzimidazole derivatives have shown promising results in luminescence applications, indicating their potential in the development of novel luminescent materials (Piguet et al., 1996).
Future Directions
properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUGIGOZJUGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551149 | |
Record name | (1H-Benzimidazol-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Benzimidazol-6-yl)acetonitrile | |
CAS RN |
110925-52-5 | |
Record name | (1H-Benzimidazol-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,3-benzodiazol-6-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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